Cas no 77070-77-0 (2-(diethoxymethyl)cyclopentan-1-one)

2-(Diethoxymethyl)cyclopentan-1-one is a versatile cyclic ketone derivative featuring a diethoxymethyl functional group. This compound is of interest in organic synthesis due to its reactive carbonyl center and the potential for further functionalization at the acetal-protected position. Its structure makes it a valuable intermediate in the preparation of more complex cyclic frameworks, particularly in pharmaceutical and fine chemical applications. The diethoxymethyl group enhances stability while allowing selective deprotection or transformation under controlled conditions. The compound’s well-defined reactivity profile and compatibility with various synthetic methodologies contribute to its utility in multistep synthesis.
2-(diethoxymethyl)cyclopentan-1-one structure
77070-77-0 structure
Product Name:2-(diethoxymethyl)cyclopentan-1-one
CAS No:77070-77-0
MF:C10H18O3
MW:186.248123645782
CID:3417655
PubChem ID:12670639
Update Time:2025-06-08

2-(diethoxymethyl)cyclopentan-1-one Chemical and Physical Properties

Names and Identifiers

    • CYCLOPENTANONE, 2-(DIETHOXYMETHYL)-
    • 2-(diethoxymethyl)cyclopentan-1-one
    • 77070-77-0
    • EN300-1126897
    • Inchi: 1S/C10H18O3/c1-3-12-10(13-4-2)8-6-5-7-9(8)11/h8,10H,3-7H2,1-2H3
    • InChI Key: MSMLDVRPOMRXEX-UHFFFAOYSA-N
    • SMILES: C1(=O)CCCC1C(OCC)OCC

Computed Properties

  • Exact Mass: 186.125594432Da
  • Monoisotopic Mass: 186.125594432Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35.5Ų

2-(diethoxymethyl)cyclopentan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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